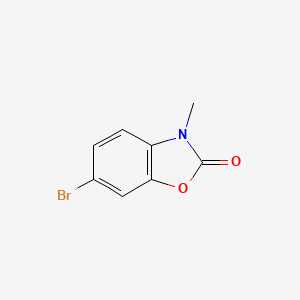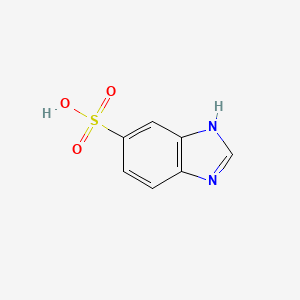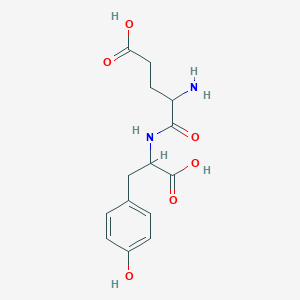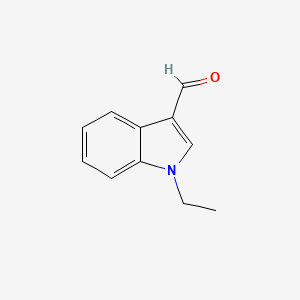
6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multi-step processes and the use of various starting materials and reagents. For instance, the synthesis of 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives is achieved through a two-step process starting with the condensation of 2-[(α-methylbenzyl amino)methyl]-4-bromophenol with phosphorus oxychloride, followed by a reaction with amino acid alkyl ester . Similarly, 6-Bromomethyl-4H-1,3-dioxin, a related compound, is prepared from allyl iodide and then used in alkylation reactions with various enolates .
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of functional groups and substitution patterns. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative exhibit supramolecular features such as hydrogen bonding and π–π interactions . These structural features are crucial for the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
The chemical reactivity of 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives is diverse. For example, 6-Bromo-2-methyl-3,1-benzoxazin-4-one undergoes cleavage when reacted with o-phenylenediamine or anthranilic acid, leading to the formation of new compounds . The chemoselectivity of these reactions is influenced by the presence of bromine and other substituents on the aromatic system.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of bromine atoms and other substituents affects their polarity, solubility, and reactivity. For instance, the antibacterial and antifungal properties of some derivatives are significant, suggesting that these compounds can interact effectively with biological targets . The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, further illustrates the potential biological relevance of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis : 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is involved in the synthesis of various chemical compounds. For instance, Deorazio et al. (2011) described its double metallation with methyl magnesium bromide and alkyllithium bases, leading to the alkylation at the 6-position of heterocycles (Deorazio, Maeng, Manning, Sherer, Scott, & Nikam, 2011).
- Synthesis of Quinazolinones : Patel et al. (2006) synthesized 2-alkyl-6-bromo-3,1-benzoxazine-4-one, which was used to create derivatives with potential antimicrobial activity (Patel, Mistry, & Desai, 2006).
Biological Research and Applications
- Antimicrobial Activity : A study by Krawiecka et al. (2013) involved the preparation of derivatives of 6-bromo-1,3-benzoxazol-2(3H)-one and tested them for antimicrobial activity against bacteria and yeasts (Krawiecka, Kuran, Kossakowski, Kierzkowska, Młynarczyk, Cieślak, Kaźmierczak-Barańska, Królewska, & Dobrowolski, 2013).
- Bio-Imaging Applications : Liu et al. (2017) researched benzoxazole-based compounds, including derivatives of 6-bromo-1,3-benzoxazol-2(3H)-one, for their application in bio-imaging. These compounds were effective in cell imaging due to their two-photon absorption properties (Liu, Wang, Li, Zhang, Liu, Wang, Gan, Wu, Tian, & Zhou, 2017).
Antioxidant and Pharmacological Potential
- Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effects of 2-methyl-1,3-benzoxazol-6-ol, a compound related to 6-bromo-1,3-benzoxazol-2(3H)-one, in radical chain oxidation of organic compounds. They found a correlation between antioxidant activity and electronic structure (Khizhan, Khizhan, Nikolaevskii, Kniga, Ivleva, & Tikhonova, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASANCDKMGODJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327532 |
Source


|
| Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | |
CAS RN |
67927-44-0 |
Source


|
| Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)






![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
